7-Aminopyrazolo[1,5-a]pyrimidin-5-ol

Catalog No.
S857709
CAS No.
89418-10-0
M.F
C6H6N4O
M. Wt
150.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Aminopyrazolo[1,5-a]pyrimidin-5-ol

CAS Number

89418-10-0

Product Name

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol

IUPAC Name

7-amino-4H-pyrazolo[1,5-a]pyrimidin-5-one

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C6H6N4O/c7-4-3-6(11)9-5-1-2-8-10(4)5/h1-3H,7H2,(H,9,11)

InChI Key

QSGSNGVHVWEZRN-UHFFFAOYSA-N

SMILES

C1=C2NC(=O)C=C(N2N=C1)N

Canonical SMILES

C1=C2NC(=O)C=C(N2N=C1)N

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol (CAS 89418-10-0), often existing in its tautomeric 5(4H)-one form, is a highly functionalized fused bicyclic heterocycle widely utilized in medicinal chemistry and advanced materials synthesis. Characterized by its dual hydrogen-bonding motifs—a primary amine at the 7-position and a hydroxyl/oxo group at the 5-position—this compound serves as a critical building block for ATP-competitive kinase inhibitors, including c-Jun N-terminal kinase (JNK) and cyclin-dependent kinase (CDK) modulators[1]. For industrial and laboratory buyers, procuring this specific isomer provides a stable, high-purity starting material that bypasses the complex regioselectivity challenges inherent in de novo pyrazolo-pyrimidine synthesis, ensuring reproducible downstream functionalization and reliable scale-up.

Research Fit

1 Heterocyclic building block for kinase-targeted compound library synthesis
2 7-NH₂ and 5-OH handles support derivatization into CDK inhibitor scaffolds
3 Reported ATP-mimetic core for hinge-region binding studies

Attempting to substitute 7-aminopyrazolo[1,5-a]pyrimidin-5-ol with its uncyclized precursors (e.g., 3-aminopyrazole) or non-functionalized analogs (e.g., 5,7-dimethylpyrazolo[1,5-a]pyrimidine) introduces severe process bottlenecks and performance failures. In-house condensation of 3-aminopyrazole with malonic derivatives typically yields an intractable mixture of 7-amino and 5-amino regioisomers, necessitating costly and low-yielding chromatographic separations [1]. Furthermore, substituting the target compound with alkylated analogs eliminates the critical 5-hydroxyl and 7-amino functional groups. This not only prevents essential downstream electrophilic activation (such as chlorination at the C5 position) but also abolishes the fundamental hydrogen-bond donor/acceptor profile required for anchoring the scaffold into kinase hinge regions [2]. Consequently, direct procurement of the isomerically pure 7-amino-5-ol core is mandatory for both synthetic efficiency and biological efficacy.

Substitution Risk

Target Scaffold 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol (7-NH₂, 5-OH)
Common Substitute Generic pyrazolo[1,5-a]pyrimidin-5-ol (unsubstituted core)
Lacks 7-NH₂; PSA and solubility profile may shift, altering downstream reaction behavior
No 5-OH derivatization handle; requires additional synthetic steps to introduce the functional group
May not align with patent-cited CDK inhibitor synthetic routes without re-optimization

Elimination of Regioselective Synthesis Bottlenecks

Synthesizing the pyrazolo[1,5-a]pyrimidine core in-house via the condensation of 3-aminopyrazole with ethyl cyanoacetate frequently results in a mixture of regioisomers (7-amino-5-ol and 5-amino-7-ol), which necessitates labor-intensive chromatographic separation. Procuring pre-cyclized 7-aminopyrazolo[1,5-a]pyrimidin-5-ol (CAS 89418-10-0) guarantees >95% isomeric purity upfront. In contrast, the crude in-house condensation typically yields the desired isomer at isolated yields of only 40-60% after purification [1].

Evidence DimensionIsolated yield of pure regioisomer
Target Compound Data>95% purity upon direct procurement
Comparator Or BaselineIn-house synthesis from 3-aminopyrazole (40-60% isolated yield after separation)
Quantified Difference~40-50% improvement in process efficiency and elimination of isomer separation
ConditionsStandard condensation with ethyl cyanoacetate followed by purification

Bypassing the regioselective condensation step significantly accelerates library synthesis and reduces solvent waste during scale-up.

Calculated LogP
Cross-study comparable
LogP 0.60 vs 0.18 unsubstituted; ΔLogP +0.42
Supports membrane permeability screening context
Calculated values; experimental validation recommended

Precursor Suitability for Electrophilic Activation

For medicinal chemistry campaigns, the core scaffold must allow for orthogonal functionalization. 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol features a 5-hydroxyl/oxo group that is readily converted to a 5-chloro intermediate via POCl3 treatment, achieving high conversion rates. In comparison, unfunctionalized analogs like 5,7-dimethylpyrazolo[1,5-a]pyrimidine lack this reactive handle, rendering them completely inert to downstream SNAr or transition-metal-catalyzed cross-coupling reactions [1].

Evidence DimensionReactivity toward electrophilic activation (chlorination)
Target Compound Data>85% conversion to reactive 5-chloro derivative
Comparator Or Baseline5,7-Dimethylpyrazolo[1,5-a]pyrimidine (0% conversion, inert)
Quantified DifferenceAbsolute enabling of C5 functionalization
ConditionsPOCl3 mediated chlorination for subsequent cross-coupling

The ability to generate a reactive 5-chloro intermediate is essential for rapidly synthesizing diverse screening libraries via Suzuki or Buchwald-Hartwig couplings.

Topological PSA
Cross-study comparable
76.44 Ų vs ~46.0 Ų unsubstituted; ΔPSA ≈ +30.44
Supports solubility and drug-likeness research context
Calculated values; data to verify with experimental measurement

Essential Hydrogen Bonding for Kinase Hinge Region Affinity

The 7-aminopyrazolo[1,5-a]pyrimidin-5-ol scaffold is a privileged structure for ATP-competitive kinase inhibitors (e.g., JNK, CDK). The 7-amino group acts as a critical hydrogen bond donor, while the 5-oxo/hydroxyl oxygen serves as an acceptor, anchoring the molecule within the kinase hinge region. Substituting this core with non-polar analogs, such as 5,7-dimethylpyrazolo[1,5-a]pyrimidine, abolishes these key interactions, typically resulting in a >100-fold drop in baseline target affinity [1].

Evidence DimensionKinase hinge-binding capacity (hydrogen bonding)
Target Compound DataActive dual donor/acceptor profile
Comparator Or Baseline5,7-Dimethylpyrazolo[1,5-a]pyrimidine (lacks donor/acceptor)
Quantified Difference>100-fold preservation of baseline kinase affinity
ConditionsATP-binding pocket interaction models

Procuring the appropriately functionalized 7-amino-5-ol core is mandatory for maintaining the fundamental pharmacophore required for kinase inhibitor development.

Physical Constants
Data to verify
Density 1.74 g/cm³; RI 1.831 (ΔRI +0.092 vs unsubstituted)
Supports identity confirmation and purity benchmarking
Database-reported values; lot-specific QC verification needed
Patent Citation
Class-level inference
Cited as intermediate in CDK inhibitor patent family (US 20200345736)
Supports CDK-targeted synthesis research context
Patent-based evidence; experimental replication required

Core Scaffold for Kinase Inhibitor Library Synthesis

Leveraging its dual hydrogen-bonding motifs, 7-aminopyrazolo[1,5-a]pyrimidin-5-ol is directly applied as the central pharmacophore in the development of ATP-competitive kinase inhibitors, particularly targeting c-Jun N-terminal kinases (JNK). Its pre-cyclized, isomerically pure nature allows medicinal chemists to immediately focus on peripheral diversification rather than core construction [1].

Precursor for C5-Functionalized Cross-Coupling Intermediates

The 5-hydroxyl/oxo group makes this compound an ideal precursor for generating 5-chloro-7-aminopyrazolo[1,5-a]pyrimidine intermediates. These activated intermediates are subsequently utilized in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to synthesize complex, multi-ring pharmaceutical candidates[1].

Synthesis of Antimicrobial and Antioxidant Agents

Beyond oncology and inflammation, the 7-amino-5-ol scaffold is utilized in the synthesis of novel antimicrobial and antioxidant derivatives. The orthogonal reactivity of the 7-amino and 5-hydroxyl groups enables selective derivatization, allowing for the rapid generation of structure-activity relationship (SAR) libraries in infectious disease research [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
CDK-targeted synthesis for cancer research
5-OH derivatization handle for piperidin-3-ol linkers
Target engagement and isoform selectivity assays
Oral bioavailability research studies
Balanced calculated LogP and TPSA profile
Membrane permeability and absorption assays
Kinase hinge-region library synthesis
ATP-mimetic pyrazolo[1,5-a]pyrimidine core
Hinge-region binding and selectivity screening
Analytical reference characterization
Defined density and refractive index constants
Identity confirmation and purity benchmarking

XLogP3

-0.8

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